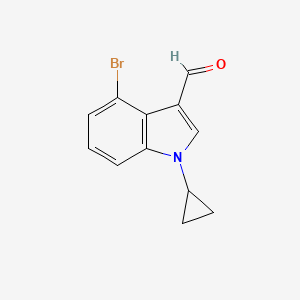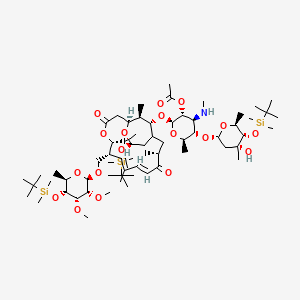
O-Tri-t-Butyldimethylsilyl Tylosin Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Tri-t-Butyldimethylsilyl Tylosin Acetate: is a chemical compound used as an intermediate in the synthesis of Tylosin-d3, which is a labeled form of Tylosin. Tylosin is a macrolide antibiotic isolated from a strain of Streptomycetes fradiae found in soil from Thailand. This compound is known for its antibacterial properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-Tri-t-Butyldimethylsilyl Tylosin Acetate involves the protection of hydroxyl groups in Tylosin using tert-butyl dimethylsilyl (TBDMS) groups. This is typically achieved through the reaction of Tylosin with tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions: O-Tri-t-Butyldimethylsilyl Tylosin Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The silyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
O-Tri-t-Butyldimethylsilyl Tylosin Acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of labeled antibiotics for research purposes.
Biology: Employed in studies involving bacterial resistance and antibiotic mechanisms.
Medicine: Utilized in the development of new antibiotics and therapeutic agents.
Industry: Applied in the production of antibiotics and other pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of O-Tri-t-Butyldimethylsilyl Tylosin Acetate involves its role as an intermediate in the synthesis of Tylosin-d3. Tylosin itself works by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis and thereby exerting its antibacterial effects. The silyl groups in this compound protect the hydroxyl groups during the synthesis process, ensuring the stability and reactivity of the compound.
Comparación Con Compuestos Similares
Tylosin: The parent compound, a macrolide antibiotic.
Tylosin-d3: A labeled form of Tylosin used in research.
Other Silyl-Protected Compounds: Compounds with similar silyl protective groups used in various synthetic processes.
Uniqueness: O-Tri-t-Butyldimethylsilyl Tylosin Acetate is unique due to its specific use in the synthesis of Tylosin-d3 and its role in protecting hydroxyl groups during chemical reactions. This makes it a valuable intermediate in the production of labeled antibiotics and other research compounds.
Propiedades
Fórmula molecular |
C65H119NO18Si3 |
|---|---|
Peso molecular |
1286.9 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5S,6R)-2-[[(1S,5R,6R,7E,9E,12R,16R,18R,19R)-16-[tert-butyl(dimethyl)silyl]oxy-6-[[(2R,3R,4S,5R,6R)-5-[tert-butyl(dimethyl)silyl]oxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5-ethyl-8,12,18-trimethyl-3,11-dioxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-6-methyl-4-(methylamino)oxan-3-yl] acetate |
InChI |
InChI=1S/C65H119NO18Si3/c1-28-47-45(36-73-60-58(72-21)57(71-20)55(41(6)75-60)83-86(24,25)63(12,13)14)31-37(2)29-30-46(68)38(3)32-44-33-50(82-85(22,23)62(9,10)11)79-48(34-49(69)78-47)39(4)53(44)81-61-56(77-43(8)67)52(66-19)54(40(5)76-61)80-51-35-65(18,70)59(42(7)74-51)84-87(26,27)64(15,16)17/h29-31,38-42,44-45,47-48,50-61,66,70H,28,32-36H2,1-27H3/b30-29+,37-31+/t38-,39-,40-,41-,42+,44?,45-,47-,48+,50-,51+,52+,53+,54-,55-,56-,57-,58-,59+,60-,61+,65-/m1/s1 |
Clave InChI |
UTUAPDJAQONNQB-UKWZTZIRSA-N |
SMILES isomérico |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](CC2C[C@H](O[C@@H](CC(=O)O1)[C@H]([C@@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O[Si](C)(C)C(C)(C)C)(C)O)NC)OC(=O)C)C)O[Si](C)(C)C(C)(C)C)C)\C)CO[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)C)O[Si](C)(C)C(C)(C)C)OC)OC |
SMILES canónico |
CCC1C(C=C(C=CC(=O)C(CC2CC(OC(CC(=O)O1)C(C2OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O[Si](C)(C)C(C)(C)C)(C)O)NC)OC(=O)C)C)O[Si](C)(C)C(C)(C)C)C)C)COC5C(C(C(C(O5)C)O[Si](C)(C)C(C)(C)C)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




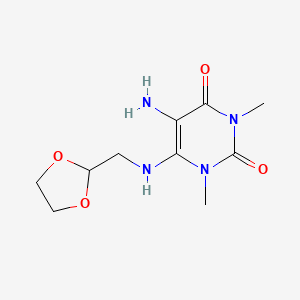
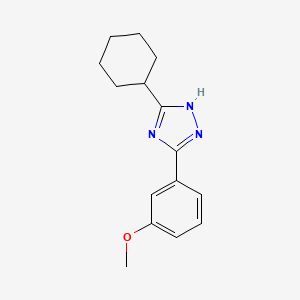
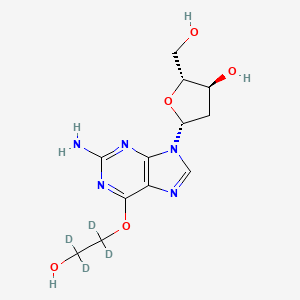
![3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid](/img/structure/B13851876.png)

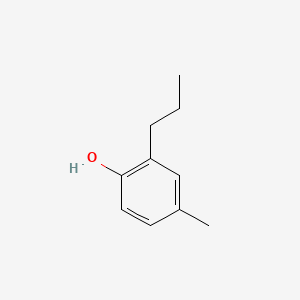

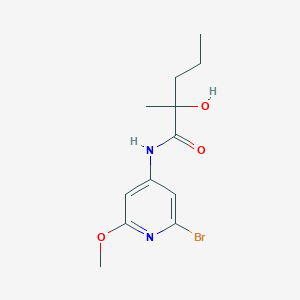
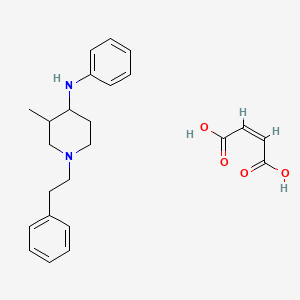
![2-chloro-6-[(4-methoxyphenyl)methoxy]-3-Quinolinecarboxaldehyde](/img/structure/B13851916.png)
